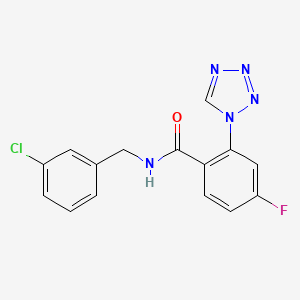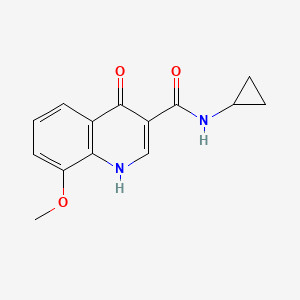
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with 4-fluoro-2-nitrobenzoic acid to form an intermediate, which is then subjected to reduction and cyclization reactions to introduce the tetrazole ring. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorobenzyl and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The tetrazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: This compound shares the chlorobenzyl and tetrazole moieties but differs in the presence of a cyclohexane ring instead of a benzamide structure.
Benzimidazoles: These compounds contain a benzimidazole ring and exhibit similar biological activities, such as antimicrobial and antitumor properties.
Uniqueness
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro substituent and a tetrazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H11ClFN5O |
|---|---|
Molecular Weight |
331.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-5-4-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
InChI Key |
YDVKUYKZSDPNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B15105651.png)
![6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one](/img/structure/B15105659.png)
![Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate](/img/structure/B15105661.png)
![2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B15105671.png)

![7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15105683.png)
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105693.png)
![3-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B15105700.png)

amine](/img/structure/B15105721.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15105722.png)
![ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105730.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B15105744.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B15105749.png)
